Home > Products > Screening Compounds P100198 > 1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide - 1207030-44-1

1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3064581
CAS Number: 1207030-44-1
Molecular Formula: C21H19N5O2
Molecular Weight: 373.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Prasugrel (2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine)

    Compound Description: Prasugrel is a thienopyridine prodrug designed for antiplatelet activity. Its mechanism involves biotransformation into the active metabolite R-138727, requiring ester hydrolysis to form the thiolactone intermediate R-95913, followed by cytochrome P450-mediated oxidation. [] Research highlights its rapid hydrolysis by human carboxylesterases, particularly hCE2, contributing to the swift appearance of R-138727 in plasma and rapid onset of action. [] Studies in dogs demonstrate significant intestinal conversion of prasugrel to R-95913 and subsequently to R-138727, highlighting the intestine's role in its activation. []

2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone (R-95913)

    Compound Description: R-95913 is a key intermediate in the metabolic activation of prasugrel. [] It is formed by the hydrolysis of the acetate ester in prasugrel and undergoes further cytochrome P450-mediated oxidation to produce the active metabolite R-138727. [] Studies indicate rapid formation of R-95913 from prasugrel, both in vitro and in vivo, emphasizing its significance in the drug's mechanism of action. [] []

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727)

    Compound Description: R-138727 is the active metabolite of prasugrel, responsible for its antiplatelet activity. [] It is formed from the cytochrome P450-mediated oxidation of R-95913, the primary metabolite of prasugrel. [] R-138727 demonstrates potent inhibition of platelet aggregation and activation, showcasing the effectiveness of prasugrel's metabolic activation pathway. []

N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines

    Compound Description: This group of compounds represents a series of derivatives synthesized via a modified Pictet-Spengler reaction. [] This method enables the efficient incorporation of various substituents at the C-4 position of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, providing a versatile route to explore structure-activity relationships. []

2-Acetoxy-5-[2-oxo-2-( 4-substitutedpiperazin-1-yl) ] ethyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridines

    Compound Description: This series of compounds represents a novel class of ADP receptor antagonists. [] They are designed and synthesized to explore the impact of various substitutions at the 4-position of the piperazine ring on their anticoagulant properties. [] Preliminary biological evaluations demonstrate promising anti-clotting activities for several compounds within this series, particularly 4g, 4i, and 4j, surpassing the efficacy of Ticlopidine, a known antiplatelet drug. []

Properties

CAS Number

1207030-44-1

Product Name

1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide

Molecular Formula

C21H19N5O2

Molecular Weight

373.416

InChI

InChI=1S/C21H19N5O2/c1-14-5-6-17(12-15(14)2)26-20(16-7-9-22-10-8-16)19(24-25-26)21(27)23-13-18-4-3-11-28-18/h3-12H,13H2,1-2H3,(H,23,27)

InChI Key

JQFBSUNMCYMJGF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CC=NC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.